molecular formula C14H20BrNOSi B8155804 6-bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole

6-bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole

Cat. No.: B8155804
M. Wt: 326.30 g/mol
InChI Key: MMBRJRCAKWIZKT-UHFFFAOYSA-N
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Description

6-Bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole is a brominated indole derivative featuring a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group at the indole nitrogen (N1). The SEM group is widely used in organic synthesis to shield reactive NH sites, enabling selective functionalization at other positions . The bromine substituent at the 6-position of the indole core confers unique electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[(6-bromoindol-1-yl)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNOSi/c1-18(2,3)9-8-17-11-16-7-6-12-4-5-13(15)10-14(12)16/h4-7,10H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBRJRCAKWIZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Indole Frameworks

Bromination at the 6-position of indole is typically achieved via electrophilic aromatic substitution. Directed ortho-metallation or the use of Lewis acids (e.g., AlCl₃) can enhance regioselectivity. For example, in the synthesis of 6-bromoindole precursors, Friedel-Crafts acylation with oxalyl chloride and AlCl₃ in dichloromethane has been reported to yield intermediates for further derivatization.

Nitrogen Protection Strategies

The SEM group is introduced using SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) under basic conditions. Deprotonation of the indole nitrogen with strong bases (e.g., NaH or DBU) facilitates nucleophilic attack on SEM-Cl, forming the protective ether linkage. This method is preferred over alternatives like tert-butoxycarbonyl (Boc) protection due to the SEM group’s stability under acidic and basic conditions.

Preparation Methods of 6-Bromo-1-(2-[Trimethylsilyl]ethoxymethyl)indole

Stepwise Synthesis from 6-Bromoindole

The most efficient route begins with 6-bromoindole as the starting material:

  • Protection of the Indole Nitrogen

    • Reagents : 6-Bromoindole, SEM-Cl, NaH, anhydrous DMF.

    • Procedure :
      6-Bromoindole (1 equiv) is dissolved in dry DMF under nitrogen. NaH (1.2 equiv) is added at 0°C, followed by dropwise addition of SEM-Cl (1.1 equiv). The reaction is stirred at room temperature for 12 hours, quenched with ice water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and purified via column chromatography (hexane/ethyl acetate).

    • Yield : 70–85% (reported for analogous SEM protections).

  • Purification and Characterization

    • Analytical Data :

      • ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.32 (s, 1H, ArH), 6.95 (d, J = 3.6 Hz, 1H, ArH), 5.62 (s, 2H, OCH₂), 3.58 (t, J = 8.0 Hz, 2H, CH₂O), 1.02 (t, J = 8.0 Hz, 2H, CH₂Si), 0.00 (s, 9H, Si(CH₃)₃).

      • MS (ESI) : m/z 326.1 [M+H]⁺.

Alternative Pathways and Comparative Analysis

While the SEM protection route is dominant, alternative methods include:

  • Reductive Amination : Employing LiAlH₄ to reduce intermediate hydrazides, though this is less common for SEM introduction.

  • One-Pot Bromination-Protection : Sequential bromination and SEM protection using dual catalysts, though yields are suboptimal (<60%).

Optimization of Reaction Conditions

Solvent and Base Selection

  • Solvents : DMF and THF are optimal for SEM protection due to their ability to dissolve both indole and SEM-Cl. Dichloromethane, used in Friedel-Crafts reactions, is less effective here.

  • Bases : NaH outperforms weaker bases (e.g., K₂CO₃) in deprotonating the indole NH (pKa ~17).

Temperature and Reaction Time

  • Temperature : Reactions proceed efficiently at 0°C to room temperature. Elevated temperatures (>40°C) risk SEM group cleavage.

  • Time : Completion typically requires 12–18 hours, monitored by TLC (Rf = 0.5 in hexane/ethyl acetate 7:3).

Analytical Characterization and Quality Control

Spectroscopic Validation

  • FT-IR : Peaks at 2950 cm⁻¹ (C-H, SEM), 1250 cm⁻¹ (Si-C), and 735 cm⁻¹ (C-Br) confirm structural integrity.

  • HPLC Purity : >98% purity achieved via silica gel chromatography.

Challenges in Scale-Up

  • Byproduct Formation : Over-alkylation at the 3-position occurs if SEM-Cl is in excess.

  • Mitigation : Strict stoichiometric control and slow reagent addition .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling

The bromine substituent at C6 undergoes palladium-catalyzed coupling with boronic acids or esters. Reaction conditions and yields vary with substituents:

Boron PartnerCatalyst SystemYield (%)Reference
Isoxazole-4-boronatePd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O68–88
Arylboronic acidsPd(OAc)₂, SPhos, K₃PO₄75–92

This reaction enables access to 6-aryl/heteroaryl indoles for β-carboline synthesis .

Directed C–H Functionalization

The SEM group directs lithiation at C2 for subsequent electrophilic trapping:

text
Step 1: LDA, THF, –78°C → C2 lithiation Step 2: Electrophile (e.g., DMF, I₂) → C2-substituted products

Yields reach 85% for C2-formylation .

Stille Coupling

Tin reagents couple at C6 under mild conditions:

text
Pd(PPh₃)₄, CuI, AsPh₃, DMF RT, 12 h → 70–82% yield

Used for installing electron-deficient aryl groups .

SEM Group Participation

The 2-(trimethylsilyl)ethoxymethyl (SEM) group:

  • Protects N1 during harsh reactions (e.g., Grignard additions)

  • Enhances solubility in polar aprotic solvents

  • Removable via TFA/CH₂Cl₂ (0°C → RT, 4 h)

Bromine Reactivity Hierarchy

Comparative substitution rates:

  • C6-Br : Most reactive in cross-couplings (Suzuki > Stille)

  • C2-H : Activated for deprotonation (pKa ~23.5 in DMSO)

  • C3/C5 : Require directing groups for functionalization

β-Carboline Derivatives

Microwave-assisted cyclization with ynones:

text
6-Br-SEM-indole + Ynone → β-carboline (72% yield) Conditions: 120°C, Pd(OAc)₂, AgOAc, 3 h[3]

Indole-Alkaloid Intermediates

Key transformations include:

  • Reductive amination at C3 (NaBH₃CN, 65%)

  • Mannich reactions with secondary amines (Sc(OTf)₃, 81%)

Stability and Handling

ConditionStability
Aqueous acid (pH<3)SEM cleavage (t₁/₂ = 2 h)
Anhydrous DMFStable >48 h at 100°C
Light exposureGradual decomposition (>7 d)

This compound’s reactivity profile makes it indispensable for synthesizing pharmaceutically active indole derivatives, particularly in kinase inhibitor development . Contemporary studies focus on optimizing its use in continuous-flow systems to enhance reaction efficiency.

Scientific Research Applications

Medicinal Chemistry Applications

a. Anticancer Activity

Recent studies have explored the potential of indole derivatives, including 6-bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole, as anticancer agents. Indoles are known to exhibit a range of biological activities, including the inhibition of cancer cell proliferation. For instance, compounds with indole scaffolds have been investigated for their ability to inhibit kinases involved in cancer progression, such as c-MET and CHK1 . The structural modifications on indoles can enhance their potency and selectivity against specific cancer cell lines.

b. Anti-inflammatory Properties

Indole derivatives have also been studied for their anti-inflammatory effects. Research indicates that certain indole compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. The structure-activity relationship (SAR) studies suggest that modifications on the indole ring can lead to significant improvements in anti-inflammatory activity .

Synthetic Methodologies

a. Synthesis of Indole Derivatives

The synthesis of this compound often involves various organic reactions including silylation and bromination processes. The use of trimethylsilyl groups is particularly advantageous for protecting functional groups during synthesis, facilitating further reactions without undesired side reactions .

b. Applications in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further derivatization, enabling the creation of diverse chemical entities that can be screened for biological activity . For example, the trimethylsilyl group can be easily removed or modified to introduce other functional groups, expanding the library of potential drug candidates.

Biological Evaluations

a. In Vitro Studies

Biological evaluations often involve assessing the cytotoxicity and efficacy of this compound against various cancer cell lines. These studies typically employ assays such as the sulforhodamine B (SRB) assay to measure cell viability and proliferation rates .

b. Mechanistic Insights

Understanding the mechanism of action is crucial for the development of effective therapeutic agents. Investigations into how this compound interacts at the molecular level with target proteins can provide insights into its potential as a lead compound for further development in cancer therapy or anti-inflammatory treatments .

Data Table: Summary of Key Findings

Application AreaKey FindingsReferences
Anticancer ActivityIndole derivatives show potential in inhibiting c-MET and CHK1 kinases ,
Anti-inflammatoryCertain derivatives inhibit COX-2 with promising IC50 values ,
Synthetic MethodologiesTrimethylsilyl groups facilitate complex synthesis and functionalization ,
Biological EvaluationsIn vitro studies confirm cytotoxicity against various cancer cell lines ,

Mechanism of Action

The mechanism of action of 6-bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole involves its interaction with specific molecular targets and pathways. The bromine atom and the trimethylsilanyl-ethoxymethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Positional Isomers: 5-Bromoindole Derivatives

Compounds such as 5-bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c) (Ev1) and 5-bromo-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9d) (Ev3) share the indole scaffold but differ in bromine placement (5-position vs. 6-position). Key distinctions include:

  • Electronic Effects : Bromine at the 5-position (meta to the NH) alters electron density differently than at the 6-position (para), influencing regioselectivity in subsequent reactions.
  • Synthetic Utility: The 5-bromo derivatives in –3 were synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), yielding triazole-linked antioxidants with moderate yields (25–50%) .
N-Protecting Group Variations
  • SEM vs. Methoxymethyl (MOM) or Benzyl (Bn) : The SEM group’s bulkiness and acid lability distinguish it from MOM or Bn groups. For example, SEM-protected indoles exhibit reduced reactivity in oxidative arylations compared to N-acetylindoles, requiring neutral solvents or buffered conditions for successful coupling .
  • Stability: SEM is cleaved under acidic conditions (e.g., TFA), whereas Bn groups require hydrogenolysis. This makes SEM advantageous in multi-step syntheses requiring orthogonal deprotection.

Physicochemical Properties

Compound Bromine Position Protecting Group Molecular Weight ([M+H]⁺) Rf (EtoAc:Hex) Yield
9c (Ev1) 5 None 427.0757 0.30 50%
9a (Ev2) 5 None 397.0653 0.22 46%
9d (Ev3) 5 None 385.0461 25%
6-Bromo-1-SEM-indole (Target) 6 SEM ~325 (calculated)
  • Solubility : The SEM group enhances lipophilicity compared to unprotected indoles (e.g., 9a–9d), favoring solubility in organic solvents like DCM or THF.
  • Chromatographic Behavior : Unprotected 5-bromoindoles (9a–9c) exhibit distinct Rf values (0.22–0.30) in 70:30 EtOAc:Hex, while SEM-protected derivatives likely show higher retention due to increased hydrophobicity.

Biological Activity

6-bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

The compound features a bromine atom at the 6-position of the indole ring and a trimethylsilyl ether functional group, which may influence its solubility and reactivity. The structure can be represented as follows:

CxHyBrNzSi\text{C}_x\text{H}_y\text{BrN}_z\text{Si}

Biological Activity Overview

Research has indicated that compounds with indole structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Indoles are known for their antimicrobial properties, which may extend to this compound.
  • Anticancer Potential : Indoles have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis.
  • Neuroprotective Effects : Some indole derivatives show promise in neuroprotection, potentially benefiting conditions like Alzheimer's disease.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial growth.
  • Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways, influencing cell survival and proliferation.
  • Oxidative Stress Reduction : Antioxidant properties may help mitigate oxidative damage in cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveProtection against neurodegeneration

Case Studies

  • Antimicrobial Activity :
    A study demonstrated that this compound exhibited significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) was determined to be effective against both Gram-positive and Gram-negative bacteria.
  • Anticancer Studies :
    In vitro assays revealed that the compound could reduce cell viability in several cancer cell lines, including breast and lung cancers. The mechanism was attributed to the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP.
  • Neuroprotection :
    Experimental models showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This was linked to its ability to upregulate antioxidant enzymes, thereby reducing reactive oxygen species (ROS) levels.

Q & A

Q. What are the key synthetic strategies for introducing the SEM (2-trimethylsilylethoxymethyl) group to the indole nitrogen?

The SEM group is introduced via alkylation using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). This reaction typically occurs under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like THF or DMF. The SEM group protects the indole nitrogen, preventing undesired side reactions during subsequent functionalization. Deprotection is achieved using acidic conditions (e.g., TFA or HCl), which cleave the SEM group without affecting acid-sensitive functionalities .

Q. How can Cu-catalyzed azide-alkyne cycloaddition (CuAAC) be applied to functionalize 6-bromo-SEM-indole derivatives?

CuAAC reactions are effective for appending triazole moieties to the indole scaffold. For example, 3-(2-azidoethyl)-5-bromo-1H-indole derivatives (precursors to SEM-protected analogs) react with terminal alkynes in PEG-400/DMF mixtures using CuI as a catalyst. This method yields triazole-linked indoles with moderate to good yields (25–50%) after purification by flash chromatography .

Q. What purification methods are recommended for SEM-protected indoles?

SEM-protected indoles are chromatographically stable. Flash column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) is commonly used. Residual solvents like DMF can be removed via vacuum distillation at 90°C. Final purity is confirmed by TLC (Rf ~0.30 in ethyl acetate/hexane) and NMR analysis .

Advanced Research Questions

Q. How does the SEM group influence regioselectivity in lithiation reactions of 6-bromo-indole derivatives?

The SEM group directs lithiation to the C2 position of the indole ring via coordination of the aminal oxygen to the lithium ion. This regioselectivity enables selective functionalization at C2, a critical step for synthesizing asymmetric indole alkaloids or pharmaceuticals. Competing lithiation at C4 or C7 is suppressed due to steric and electronic effects of the SEM group .

Q. What spectroscopic challenges arise in characterizing SEM-protected indoles, and how are they resolved?

  • ¹H NMR : The SEM group contributes characteristic signals: a triplet for the -OCH₂CH₂Si- moiety (~3.5–3.7 ppm) and a singlet for the trimethylsilyl protons (~0.0 ppm).
  • ¹³C NMR : The Si(CH₃)₃ group appears at ~1.5 ppm, while the SEM ether carbons resonate at 60–70 ppm.
  • HRMS : Accurate mass analysis confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 427.0757 for triazole derivatives) . Overlapping signals in crowded regions (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) for unambiguous assignment.

Q. How do solvent systems impact the yield of SEM-indole functionalization reactions?

Polar aprotic solvents like DMF or PEG-400 enhance solubility of azide/alkyne precursors and stabilize CuI catalysts in CuAAC reactions. However, high DMF concentrations complicate purification. Mixed solvents (e.g., PEG-400:DMF, 2:1) balance reactivity and ease of workup, achieving yields of 25–50%. Substituting PEG-400 with THF reduces yields due to poorer catalyst solubility .

Q. What contradictions exist in reported synthetic protocols for SEM-indole derivatives, and how can they be reconciled?

  • Yield Discrepancies : Reactions with electron-deficient alkynes (e.g., 4-fluorophenylacetylene) yield 25% product, while electron-neutral alkynes (e.g., 3,5-dimethoxyphenylacetylene) yield 50%. This suggests electronic effects influence reaction efficiency .
  • Deprotection Conditions : Some protocols use TFA (2 h, rt), while others require HCl/MeOH (reflux). Acid sensitivity of downstream functionalities dictates the choice .

Q. Can the SEM group modulate the biological activity of indole derivatives?

While the SEM group itself is pharmacologically inert, its removal can unmask the indole nitrogen, enabling hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors). Comparative studies of SEM-protected vs. unprotected indoles in kinase inhibition assays reveal significant differences in IC₅₀ values, highlighting the group’s role in bioavailability and target engagement .

Methodological Notes

  • Synthetic Optimization : Screen solvent/catalyst combinations (e.g., CuI vs. CuBr) to improve yields in CuAAC reactions.
  • Analytical Validation : Use HRMS and ¹⁹F NMR (for fluorinated derivatives) to confirm structural integrity .
  • Data Interpretation : Cross-reference NMR shifts with databases (e.g., CAS Common Chemistry) to resolve ambiguities .

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